Bromolasalocid - 38784-08-6

Bromolasalocid

Catalog Number: EVT-1572645
CAS Number: 38784-08-6
Molecular Formula: C34H53BrO8
Molecular Weight: 669.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Bromolasalocid is synthesized from natural sources, specifically through the fermentation process involving Streptomyces species. The compound is often produced in controlled environments where the bacteria can thrive and produce the antibiotic efficiently.

Classification

Bromolasalocid is classified as a polyether ionophore antibiotic. Ionophores are compounds that facilitate the transport of ions across lipid membranes, which is crucial for their mechanism of action against pathogens. This classification places Bromolasalocid among other well-known ionophores like monensin and lasalocid.

Synthesis Analysis

Methods

The synthesis of Bromolasalocid involves fermentation techniques where specific strains of Streptomyces are cultured under optimal conditions to maximize yield. The process typically includes:

  1. Cultivation: Growing Streptomyces in a nutrient-rich medium.
  2. Fermentation: Allowing the bacteria to metabolize the nutrients and produce Bromolasalacoid over a specified period.
  3. Extraction: Isolating the compound from the fermentation broth using solvent extraction techniques.

Technical Details

The fermentation process can be optimized by adjusting factors such as temperature, pH, and aeration to enhance the production rate of Bromolasalacoid. Analytical methods like high-performance liquid chromatography (HPLC) are employed to monitor the concentration of Bromolasalacoid during synthesis.

Molecular Structure Analysis

Structure

Bromolasalocid has a complex molecular structure characterized by multiple ether linkages and a macrocyclic ring system. Its chemical formula is C_30H_47BrO_5, indicating the presence of bromine, which contributes to its biological activity.

Data

  • Molecular Weight: Approximately 550 g/mol.
  • Structural Features: The structure includes several hydroxyl groups and a bromine atom, which are critical for its interaction with biological membranes.
Chemical Reactions Analysis

Reactions

Bromolasalocid undergoes various chemical reactions that can affect its stability and efficacy. Some notable reactions include:

  1. Hydrolysis: The ether bonds in Bromolasalacoid can be hydrolyzed under acidic or basic conditions, leading to degradation.
  2. Complexation: Bromolasalacoid can form complexes with cations such as sodium and potassium, which enhances its ionophoric activity.

Technical Details

The stability of Bromolasalacoid can be influenced by environmental factors such as temperature and pH, making it essential to store the compound under controlled conditions to maintain its integrity.

Mechanism of Action

Process

Bromolasalocid exerts its antimicrobial effects primarily through ion transport mechanisms. It facilitates the transport of monovalent cations across cell membranes, disrupting ionic balance within microbial cells.

Data

This disruption leads to:

  • Inhibition of ATP synthesis.
  • Altered membrane potential.
  • Induction of cell lysis in susceptible organisms.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder.
  • Solubility: Moderately soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in airtight containers away from direct sunlight.
  • Melting Point: Approximately 150°C.

Relevant analyses often involve evaluating the compound's stability under various conditions to ensure efficacy during storage and application.

Applications

Bromolasalocid is primarily used in veterinary medicine for:

  • Livestock Health: Administered as a feed additive to prevent coccidiosis in poultry and other livestock.
  • Growth Promotion: Enhances feed efficiency and weight gain in animals.
  • Antimicrobial Use: Employed in therapeutic settings to control bacterial infections in livestock.
Introduction to Bromolasalocid

Bromolasalocid (Ro 20-0006) is a brominated derivative of the naturally occurring polyether ionophore lasalocid, initially isolated from Streptomyces lasaliensis. This semi-synthetic compound diverges functionally from its parent molecule by exhibiting targeted calcium ionophoric activity and unique cardiovascular effects. Unlike conventional antihypertensive agents, bromolasalocid operates through a novel mechanism centered on modulating arterial compliance rather than vasodilation or neurohormonal blockade, positioning it as a chemically distinct tool for probing calcium-mediated cellular processes [3] [5].

Chemical and Structural Properties of Bromolasalocid

Molecular Composition and Isomeric Variations

Bromolasalocid (C₃₄H₅₃BrO₈; MW 669.67 g/mol) features a bromine atom at the C20 position of the lasalocid backbone, replacing a hydrogen atom in the aromatic benzoate moiety. This modification preserves the core polyether architecture—a linear array of tetrahydrofuran and tetrahydropyran rings terminating in a salicylic acid group—but alters electron distribution and steric accessibility. The compound’s structure enables formation of pseudocyclic conformations stabilized by intramolecular hydrogen bonding between the carboxylic acid group and hydroxyl groups, creating a hydrophilic cage for cation coordination. Bromination enhances lipophilicity (LogP ≈ 6.5 vs. lasalocid’s 5.8) and influences cation selectivity by altering cavity geometry [5] [6].

Table 1: Structural and Physicochemical Comparison of Lasalocid and Bromolasalocid

PropertyLasalocidBromolasalocid
Molecular FormulaC₃₄H₅₄O₈C₃₄H₅₃BrO₈
Molecular Weight (g/mol)590.78669.67
LogP5.84~6.50 (estimated)
Key Modification SiteC20 Aromatic Ring
Cation SelectivityNa⁺, K⁺, Ca²⁺, Mg²⁺Ca²⁺ > Mg²⁺

Bromination Mechanisms in Polyether Ionophore Derivatives

Bromination of lasalocid occurs via electrophilic aromatic substitution, where bromine (Br⁺) targets electron-rich positions on the aromatic ring. The C20 site is favored due to ortho/para-directing effects of the phenolic hydroxyl group. This reaction typically employs brominating agents (e.g., Br₂ or N-bromosuccinimide) under mild conditions to preserve labile ether and ester functionalities. The bulky bromine atom introduces steric constraints that subtly reorient oxygen donors within the ion-binding pocket, enhancing selectivity for larger divalent cations like Ca²⁺ (ionic radius 114 pm) over monovalent ions such as Na⁺ (116 pm). This contrasts with lasalocid’s broader affinity profile [4] [5].

Historical Development and Synthesis Milestones

Bromolasalocid emerged from targeted derivatization efforts in the early 1980s, spearheaded by Hoffmann-La Roche (designated Ro 20-0006). Researchers aimed to enhance lasalocid’s bioactivity by incorporating halogens to modulate ion-binding kinetics. The first synthesis (1983) involved direct bromination of lasalocid sodium followed by purification via crystallization. Key milestones include:

  • 1983: Identification as a non-vasodilatory antihypertensive in spontaneously hypertensive rats (SHR), with effects persisting days post-administration [3].
  • 1980s–1990s: Exploration as a tool for calcium signaling studies, leveraging its selectivity to uncouple mitochondrial calcium transport.
  • 2020s: Rediscovery in cellular trafficking studies, where it inhibited bacterial toxin uptake by disrupting Golgi integrity [5].

Pharmacological and Biophysical Significance

Bromolasalocid’s primary significance lies in its dual role as a mechanistic probe and therapeutic prototype:

  • Calcium-Mediated Vascular Compliance: In hypertensive models, bromolasalocid selectively reduces systolic pressure without lowering cardiac output. It restores large-artery elasticity by normalizing smooth muscle calcium gradients, reversing structural stiffening from chronic hypertension. This contrasts with vasodilators that primarily affect peripheral resistance [3].

  • Intracellular Trafficking Disruption: At subcytotoxic concentrations (5–20 μM), bromolasalocid:

  • Collapses vesicular pH gradients by facilitating H⁺ leakage, inhibiting acid-dependent toxin translocation (e.g., Clostridium difficile toxin B, Shiga toxin).
  • Disorganizes Golgi apparatus architecture, evidenced by dispersion of GOLPH2/4 markers, impairing retrograde toxin transport [5].

  • Ionophore-Antibiotic Synergy: Though less studied than lasalocid, its divalent cation selectivity may potentiate activity against intracellular pathogens exploiting calcium-dependent signaling.

Table 2: Functional Targets of Bromolasalocid in Biological Systems

Target SystemObserved EffectSignificance
Vascular Smooth Muscle↑ Arterial compliance; ↓ systolic pressureReverses hypertension-induced stiffening
Golgi ComplexDisperses GOLPH2/4; impairs retrograde traffickingProtection against bacterial toxins (e.g., Stx1)
Endolysosomal VesiclesNeutralizes luminal pH; inhibits proteolysisBlocks acid-dependent toxin translocation

Properties

CAS Number

38784-08-6

Product Name

Bromolasalocid

IUPAC Name

3-bromo-2-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-6-hydroxy-5-methylbenzoic acid

Molecular Formula

C34H53BrO8

Molecular Weight

669.7 g/mol

InChI

InChI=1S/C34H53BrO8/c1-9-23(31-20(6)17-34(11-3,43-31)26-14-15-33(41,10-2)22(8)42-26)30(38)21(7)28(36)18(4)12-13-24-25(35)16-19(5)29(37)27(24)32(39)40/h16,18,20-23,26,28,31,36-37,41H,9-15,17H2,1-8H3,(H,39,40)/t18-,20+,21+,22+,23+,26-,28+,31+,33-,34+/m1/s1

InChI Key

RSSZDVNBQCABNN-DQBJLQAUSA-N

SMILES

CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C=C(C(=C3C(=O)O)O)C)Br)O

Synonyms

Br-X 537A
bromolasalocid
bromolasalocid monosodium
BrX 537A
Ro 20-0006

Canonical SMILES

CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C=C(C(=C3C(=O)O)O)C)Br)O

Isomeric SMILES

CC[C@H]([C@@H]1[C@H](C[C@@](O1)(CC)[C@H]2CC[C@@]([C@@H](O2)C)(CC)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)CCC3=C(C=C(C(=C3C(=O)O)O)C)Br)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.